6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method is the one-pot, four-component reaction involving aryl aldehydes, hydrazine hydrate, ethyl benzoylacetate, and malonitrile . This reaction is usually carried out under mild conditions and can be catalyzed by various catalysts such as choline chloride-based thiourea .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The use of environmentally friendly catalysts and solvents, such as water, is preferred to ensure sustainability and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antibacterial and antifungal agent.
Pharmaceuticals: It is being explored for its anticancer and anti-inflammatory properties.
Materials Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. This mechanism is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(2-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(3-methoxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
What sets 6-Amino-4-(4-methylphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile apart from similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H16N4O |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-amino-4-(4-methylphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C20H16N4O/c1-12-7-9-13(10-8-12)16-15(11-21)19(22)25-20-17(16)18(23-24-20)14-5-3-2-4-6-14/h2-10,16H,22H2,1H3,(H,23,24) |
InChI Key |
YHJXDXFMHZFIIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.